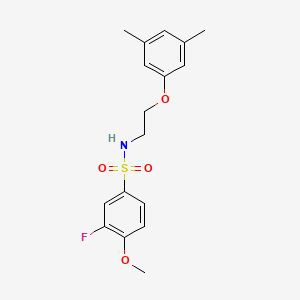

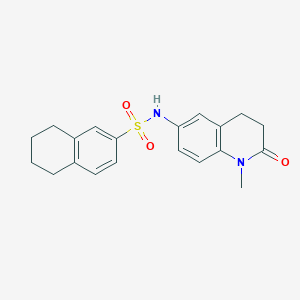

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Research on compounds similar to N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide includes studies on their synthesis and structural characterization. For example, the synthesis of novel compounds by aminohalogenation reactions and their crystal structures have been reported, showcasing the intricate molecular arrangements and the potential for investigating molecular interactions and properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Anticancer and Antifungal Activities

Compounds with structural similarities have been explored for their biological activities, including anticancer and antifungal properties. Research has led to the development of novel sulfonamides with potential therapeutic applications, highlighting the relevance of such compounds in medicinal chemistry and drug development (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007).

Electrophilic Fluorination

The use of sterically demanding electrophilic fluorinating reagents derived from benzenesulfonimide analogues illustrates the chemical versatility of these compounds. Such reagents improve the enantioselectivity of products in catalyzed reactions, demonstrating the potential of sulfonamide-based compounds in synthetic organic chemistry (H. Yasui, Takeshi Yamamoto, Takehisa Ishimaru, T. Fukuzumi, Etsuko Tokunaga, Kakehi Akikazu, M. Shiro, N. Shibata, 2011).

Corrosion Inhibition

The corrosion inhibition properties of certain derivatives on the corrosion of metals have been investigated through quantum chemical calculations and molecular dynamics simulations. This research points to the potential of sulfonamide derivatives in applications related to materials science and engineering, particularly in protecting metals from corrosion (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-12-8-13(2)10-14(9-12)23-7-6-19-24(20,21)15-4-5-17(22-3)16(18)11-15/h4-5,8-11,19H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARKZAIMMBOWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2414464.png)

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)

![6-butyl-3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2414471.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)

![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)